5-Ethyl-2-iodopyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

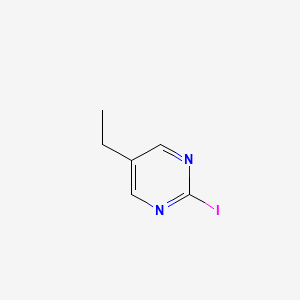

5-Ethyl-2-iodopyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The presence of an iodine atom at the 2-position and an ethyl group at the 5-position makes this compound a unique and valuable compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-iodopyrimidine typically involves the iodination of a pyrimidine precursor. One common method is the iodination of 5-ethylpyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction conditions may include heating and stirring to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-iodopyrimidine undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with aryl or alkyl boronic acids to form new carbon-carbon bonds.

Oxidation and Reduction Reactions: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) are typical.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Products include 5-ethyl-2-azidopyrimidine or 5-ethyl-2-cyanopyrimidine.

Cross-Coupling: Products include various substituted pyrimidines with new aryl or alkyl groups.

Oxidation: Products include 5-ethylpyrimidine-2-carboxylic acid.

Reduction: Products include 5-ethylpyrimidine.

Scientific Research Applications

5-Ethyl-2-iodopyrimidine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and as a building block in organic synthesis.

Biology: Studied for its potential role in nucleic acid analogs and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-iodopyrimidine depends on its specific application. In biochemical assays, it may interact with nucleic acids or proteins, affecting their function. In drug development, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom and ethyl group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-iodopyrimidine: Similar structure with a bromine atom instead of an ethyl group.

5-Methyl-2-iodopyrimidine: Similar structure with a methyl group instead of an ethyl group.

2-Iodo-4,6-dimethylpyrimidine: Similar structure with additional methyl groups at the 4 and 6 positions.

Uniqueness

5-Ethyl-2-iodopyrimidine is unique due to the presence of both an iodine atom and an ethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its utility in cross-coupling reactions and its potential as a pharmacophore in drug design.

Biological Activity

5-Ethyl-2-iodopyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of biological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains an ethyl group at position 5 and an iodine atom at position 2 of the pyrimidine ring. This structure is significant as the presence of iodine can enhance biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.

Biological Activities

1. Antimicrobial Activity

Research has indicated that 5-iodopyrimidine analogs exhibit varying degrees of antimicrobial activity. For instance, derivatives have shown effectiveness against Gram-positive bacteria, while their activity against Gram-negative bacteria is generally lower. A study highlighted that while the parent compound demonstrated poor activity against E. coli, certain derivatives exhibited good antibacterial properties against other pathogens .

2. Antiviral Activity

Pyrimidine derivatives are well-known for their antiviral properties. Specifically, compounds similar to this compound have been evaluated for their efficacy against viruses such as herpes simplex virus (HSV) and varicella-zoster virus (VZV). The structural modifications in these compounds often lead to enhanced antiviral activity, making them promising candidates for further development .

3. Anticancer Activity

The anticancer potential of pyrimidine derivatives has also been explored extensively. Compounds like this compound can inhibit specific enzymes involved in cancer cell proliferation and survival. Studies have shown that certain analogs can induce apoptosis in cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of enzymes critical for DNA synthesis and repair, which is particularly relevant in cancer therapy.

- Receptor Interaction : The compound may interact with various receptors or proteins involved in cellular signaling pathways, leading to altered cellular responses.

- Antiviral Mechanisms : Similar to other nucleoside analogs, it may interfere with viral replication processes by mimicking natural substrates.

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of various pyrimidine derivatives against HSV and VZV. Among the tested compounds, those structurally related to this compound showed significant inhibition of viral replication in vitro, with IC50 values indicating potent antiviral activity .

Case Study 2: Anticancer Activity

In a comparative study involving several pyrimidine analogs, this compound was evaluated for its effects on human cancer cell lines. The results demonstrated that this compound could induce apoptosis in breast cancer cells at concentrations lower than those required for cytotoxicity in normal cells . This selectivity suggests a favorable therapeutic index for potential anticancer applications.

Data Table: Biological Activities Summary

Properties

IUPAC Name |

5-ethyl-2-iodopyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEUZGXDGJNLGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.